3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Relevance of Pyrrolidines :
- Pyrrolidines, such as 3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine, are significant in the synthesis of biologically active compounds. They find applications in medicine and industry, for instance, as components of dyes or agrochemical substances. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, which is relevant for understanding the chemical behavior and potential applications of such compounds in various fields including pharmaceuticals and agrochemicals (Żmigrodzka et al., 2022).
Potential in Antimicrobial and Antifungal Applications :
- Research by Masila et al. (2020) synthesized a pyrrolidine derivative showing activity against methicillin-resistant Staphylococcus aureus and fungi Cryptococcus neoformans. This indicates the potential use of pyrrolidine derivatives in developing new antimicrobial and antifungal agents (Masila et al., 2020).
Cognitive Enhancement Properties :
- A study by Lin et al. (1997) on a pyrrolidine derivative, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), found it to be a promising candidate for treating cognitive disorders due to its positive effects in cognitive enhancement models. This suggests that pyrrolidine derivatives could be explored further for their neuroprotective and cognitive-enhancing properties (Lin et al., 1997).
Antioxidant Activity :
- Tumosienė et al. (2019) synthesized novel pyrrolidine derivatives and tested their antioxidant activities. Some of these compounds showed potent antioxidant properties, even surpassing that of known antioxidants like ascorbic acid. This points to the potential use of pyrrolidine derivatives as antioxidants in pharmaceutical or nutritional applications (Tumosienė et al., 2019).
Synthesis of Novel Compounds and Agrochemicals :
- Ghelfi et al. (2003) worked on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. These compounds are valuable for the preparation of agrochemicals or medicinal compounds, highlighting another area where pyrrolidine derivatives can contribute significantly (Ghelfi et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-[(2-chloro-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10(2)12-3-4-14(13(15)7-12)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADJFCWGQOSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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